molecular formula C21H23ClN4O2 B2485904 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251589-99-7

4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2485904
CAS No.: 1251589-99-7
M. Wt: 398.89
InChI Key: MZXBJVVWAAGMJK-UHFFFAOYSA-N
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Description

The compound 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted at position 4 with a 3-chloro-4-methoxyphenylamino group, a diethylcarboxamide at position 3, and a methyl group at position 6. Key analytical data include:

  • ¹³C NMR (DMSO-d6): δ 169.1 (C=O carboxamide), 167.2 (C=O keto), 164.6 (aromatic), 150.7 (N-substituted aromatic), 63.4 (OCH3), 56.1 (CH2), and 20.8 (CH3) .
  • HRMS (ESI-Orbitrap): [M+H]+ calculated 459.1323; found 459.1355, confirming molecular formula C23H24ClN3O3 .

Properties

IUPAC Name

4-(3-chloro-4-methoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-5-26(6-2)21(27)16-12-23-20-15(9-7-13(3)24-20)19(16)25-14-8-10-18(28-4)17(22)11-14/h7-12H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXBJVVWAAGMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)Cl)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the chloro-methoxyphenyl and diethylamino groups. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Chloro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of Diethylamino Groups: This step may involve nucleophilic substitution reactions using diethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It may be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-(3-Cl-4-MeOPhNH), 3-(N,N-diethyl carboxamide), 7-Me C23H24ClN3O3 459.91 High solubility due to diethylamide; methoxy enhances H-bonding potential.
1-(4-Cl-Benzyl)-N-(3-Cl-Ph)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 1-(4-Cl-Benzyl), 3-(3-Cl-Ph carboxamide) C22H15Cl2N3O2 424.28 Higher halogen content increases lipophilicity; lower solubility.
7-Cl-6-F-1-(4-F-Ph)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 7-Cl, 6-F, 1-(4-F-Ph), 3-COOH C15H7ClF2NO3 338.67 Carboxylic acid group enhances polarity but reduces metabolic stability.
N-(3-Cl-4-MeO-Ph)-7-Me-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide 1-propyl, 3-(3-Cl-4-MeO-Ph carboxamide) C20H20ClN3O3 385.85 Propyl group increases lipophilicity vs. diethyl in target compound.

Pharmacological and Functional Insights

  • Positive Inotropic Activity: Derivatives of 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid (e.g., 67 in ) exhibit cardiac glycoside-like effects but act via distinct mechanisms, inhibiting (Na+ + K+)-ATPase at nanomolar concentrations . The target compound’s diethylcarboxamide may reduce cardiac activity compared to carboxylic acid derivatives due to altered binding interactions.
  • Anticancer Potential: Compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid () are intermediates in anticancer drug synthesis. The fluorine atoms enhance electronegativity and membrane permeability, whereas the target compound’s methoxy group may favor DNA intercalation .

Key Research Findings and Implications

Substituent Effects on Solubility:

  • Diethylcarboxamide (target) improves aqueous solubility (logP ~2.1) compared to propyl (logP ~3.5) or halogenated derivatives (logP ~4.0) .
  • Methoxy groups enhance hydrogen bonding with biological targets (e.g., kinase ATP pockets) vs. halogens .

Metabolic Stability:

  • Carboxamides (target, ) resist esterase-mediated hydrolysis better than carboxylic acids () .

Biological Activity Trends:

  • Fluorine and chlorine substituents () correlate with enhanced anticancer and antimicrobial activity due to increased electronegativity and membrane penetration .
  • Methoxy groups (target, ) may reduce cytotoxicity compared to halogens, favoring therapeutic index improvements .

Biological Activity

The compound 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a naphthyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Key Features

  • Molecular Formula : C19H23ClN4O2
  • Molecular Weight : 374.86 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have demonstrated effectiveness against various pathogens, including bacteria and fungi.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related naphthyridine derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : These compounds also displayed potent inhibition of biofilm formation, surpassing traditional antibiotics like Ciprofloxacin in efficacy .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been well-documented, with specific reference to their ability to induce apoptosis in cancer cells.

  • Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cell lines, affecting key regulators such as CDK2 and Cyclin D1 .
  • Apoptosis Induction : The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates in tumor cells .

Study 1: Anticancer Efficacy

In a study examining the effects of naphthyridine derivatives on non-small cell lung cancer (NSCLC), it was found that certain derivatives exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines, including H1299 and A549 . The study highlighted the compound's ability to intercalate into DNA, disrupting replication processes.

Study 2: Synergistic Effects with Other Drugs

Another investigation revealed that when combined with existing antibiotics, such as Ketoconazole and Ciprofloxacin, the naphthyridine derivatives reduced MICs significantly, suggesting a potential for use in combination therapies .

Summary of Findings

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus, MIC < 0.25 μg/mL
Biofilm InhibitionSuperior efficacy compared to Ciprofloxacin
AnticancerIC50 values between 10.47 - 15.03 μg/mL
Apoptosis InductionUpregulation of apoptosis markers

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